

Faldaprevir-d7: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Faldaprevir-d7

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Faldaprevir-d7**, a deuterated isotopologue of the hepatitis C virus (HCV) NS3/4A protease inhibitor, faldaprevir. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its chemical properties, its principal application as an internal standard in bioanalytical methods, and detailed experimental protocols.

Core Compound Data

Faldaprevir-d7 is a stable, isotopically labeled version of faldaprevir, where seven hydrogen atoms have been replaced by deuterium. This modification makes it an ideal internal standard for quantitative bioanalysis using mass spectrometry, as it is chemically identical to the analyte but has a distinct mass.

Parameter	Value	Reference
CAS Number	1613250-18-2	[No specific citation available]
Molecular Formula	C40H42D7BrN6O9S	[No specific citation available]
Unlabeled CAS Number	801283-95-4	[No specific citation available]
Unlabeled Molecular Formula	C40H49BrN6O9S	[No specific citation available]

Application in Bioanalytical Methods

The primary application of **Faldaprevir-d7** is as an internal standard in the quantification of faldaprevir in biological matrices, such as plasma. Its use is crucial for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the bioanalytical method. A validated high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been established for this purpose.

Bioanalytical Method Validation Parameters

Parameter	Value
Calibration Range in Plasma	2.00 to 2,000 ng/mL
Lower Limit of Quantification (LLOQ)	10 ng/mL
Assay Accuracy (% Deviation)	-1.5% to 0.5%
Assay Precision (% CV)	2.9% to 4.0%

Experimental Protocols

The following section details the experimental methodology for the quantification of faldaprevir in human plasma using **Faldaprevir-d7** as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is employed to isolate faldaprevir and the **Faldaprevir-d7** internal standard from plasma proteins and other interfering substances.

Materials and Reagents:

- 96-well solid-phase extraction (SPE) plates (e.g., Strata X, 10 mg)
- Methanol
- Ammonium formate (2.5 mM)
- Human plasma samples

- **Faldaprevir-d7** internal standard solution

Procedure:

- **Plate Conditioning:** Precondition the SPE plates with methanol followed by 2.5 mM ammonium formate.
- **Sample Loading:** Load the plasma samples onto the conditioned SPE plate.
- **Washing:** Wash the plate to remove interfering substances.
- **Elution:** Elute the analyte and internal standard from the SPE plate.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)

Chromatographic separation is achieved using a C18 column.

Instrumentation and Conditions:

- **HPLC System:** A system capable of delivering a reproducible gradient.
- **Column:** C18 column (specific dimensions and particle size may vary, e.g., Phenomenex Synergi Polar-RP, 150 x 2.1 mm, 4 μ m).
- **Mobile Phase A:** 0.2% formic acid in water.
- **Mobile Phase B:** 0.2% formic acid in methanol.
- **Flow Rate:** 600 μ L/min.
- **Gradient:** A gradient elution is used, starting with a higher proportion of mobile phase A and increasing the proportion of mobile phase B over the course of the run to elute faldaprevir.
- **Injection Volume:** 5 μ L.

Detection: Tandem Mass Spectrometry (MS/MS)

Detection is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

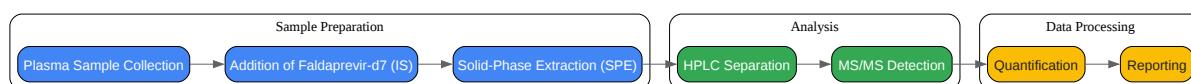
Instrumentation and Conditions:

- Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000).
- Ion Source: Electrospray Ionization (ESI), positive ion mode.
- IonSpray Voltage: 5,500 V.
- Temperature: 500°C.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Faldaprevir: The protonated molecular ion $[M+H]^+$ at m/z 869 is monitored, with fragment ions at m/z 448, 422, and 352.[\[1\]](#)
 - **Faldaprevir-d7**: The specific m/z transitions for the deuterated internal standard would be determined based on its mass shift.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of faldaprevir using **Faldaprevir-d7**.



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Caption: Bioanalytical workflow for faldaprevir quantification.

Logical Relationship: Role of Internal Standard

The following diagram illustrates the logical relationship and corrective function of using **Faldaprevir-d7** as an internal standard in the bioanalytical method.

Caption: Role of **Faldaprevir-d7** as an internal standard.

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References

- 1. Mass Balance and Metabolite Profiling of Steady-State Faldaprevir, a Hepatitis C Virus NS3/4 Protease Inhibitor, in Healthy Male Subjects - PMC [pmc.ncbi.nlm.nih.gov]
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